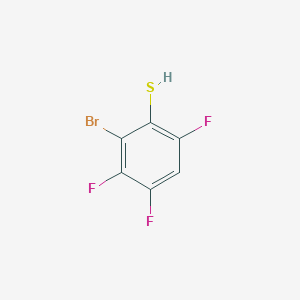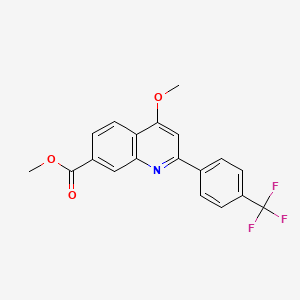
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate is a quinoline derivative with a trifluoromethyl group and a methoxy group attached to its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, making them useful in various chemical reactions.
Biology: The biological potential of this compound includes its use as a probe in biological studies. Its fluorescence properties can be utilized in imaging techniques to study cellular processes.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism by which Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 4-methoxy-2-(trifluoromethyl)quinoline-7-carboxylate: Similar structure but lacks the phenyl group.
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-6-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Uniqueness: The uniqueness of Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H14F3NO3 |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
methyl 4-methoxy-2-[4-(trifluoromethyl)phenyl]quinoline-7-carboxylate |
InChI |
InChI=1S/C19H14F3NO3/c1-25-17-10-15(11-3-6-13(7-4-11)19(20,21)22)23-16-9-12(18(24)26-2)5-8-14(16)17/h3-10H,1-2H3 |
Clé InChI |
TYTKASGPZGDYEW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC2=C1C=CC(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


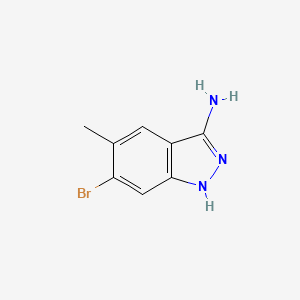
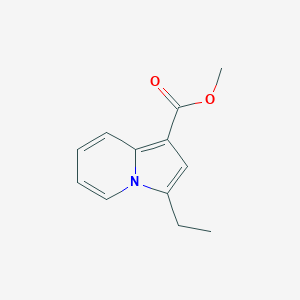
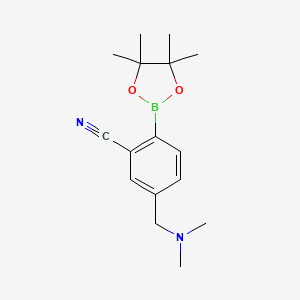
![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
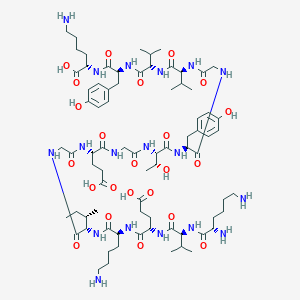


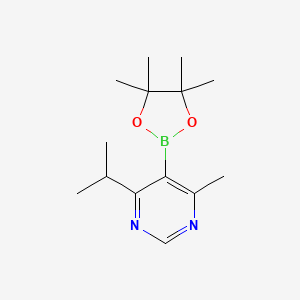
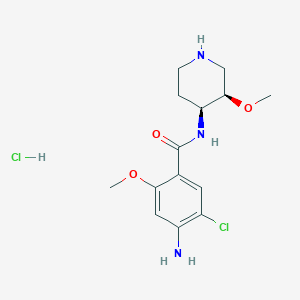

![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)

